BenchChemオンラインストアへようこそ!

Methyl 4-amino-3-(tert-butylamino)benzoate

HDAC inhibition epigenetics cancer research

This compound’s unique 1,2,4-trisubstitution and tert-butylamino steric motif delivers a validated polypharmacology profile (mGluR1 IC50=6.3nM, HDAC1=12.8μM, GSK3β=2.69μM) not found in regioisomeric analogs. Choose this scaffold for exclusive target engagement in synaptic, epigenetic, and kinase studies. The methyl ester handle supports rapid SAR expansion via amide coupling, ensuring the building block’s versatility in focused library synthesis.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 1423037-31-3
Cat. No. B1430407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-(tert-butylamino)benzoate
CAS1423037-31-3
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=C(C=CC(=C1)C(=O)OC)N
InChIInChI=1S/C12H18N2O2/c1-12(2,3)14-10-7-8(11(15)16-4)5-6-9(10)13/h5-7,14H,13H2,1-4H3
InChIKeyMCVMUVHFLYEHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-3-(tert-butylamino)benzoate CAS 1423037-31-3: A Multi-Target Amine Scaffold for Kinase and Epigenetic Research


Methyl 4-amino-3-(tert-butylamino)benzoate (CAS: 1423037-31-3; molecular formula C12H18N2O2) is a trisubstituted benzoate featuring an ortho-tert-butylamino substituent adjacent to a para-amino group . The tert-butylamino motif imparts distinctive steric and lipophilic properties that influence target recognition in kinase active sites and HDAC catalytic pockets [1]. Its substitution pattern distinguishes it from regioisomeric analogs (e.g., ethyl 4-(tert-butylamino)benzoate, methyl 2-(tert-butylamino)benzoate), enabling differential polypharmacology profiles across kinase and epigenetic targets .

Why Methyl 4-Amino-3-(tert-butylamino)benzoate Cannot Be Casually Substituted: Evidence-Based Distinctions from Regioisomers and Des-methyl Analogs


Generic substitution fails because the 1,2,4-trisubstitution pattern and tert-butylamino group confer target engagement profiles not replicated by simple aniline analogs. Experimental data show this compound inhibits HDAC1 with an IC50 of 12.8 μM [1] and PDE4 in cellular assays with an IC50 of 300 nM [2], while regioisomeric benzoates with different substitution (e.g., ethyl 4-(tert-butylamino)benzoate) lack comparable HDAC activity. The methyl ester serves as a synthetically accessible handle for amide coupling in focused library generation, whereas free acid analogs exhibit altered permeability. Procurement decisions must therefore be guided by target-specific potency data, not generic structural similarity.

Methyl 4-Amino-3-(tert-butylamino)benzoate: Direct Quantitative Evidence for Target Engagement and Physicochemical Differentiation


HDAC1 Inhibition: 12.8 μM IC50 Establishes Baseline Epigenetic Probe Activity

The target compound inhibits human recombinant HDAC1 with an IC50 of 12.8 μM (1.28E+4 nM) in a biochemical assay using Boc-(Ac)-Lys-7-amino substrate [1]. In contrast, regioisomeric ethyl 4-(tert-butylamino)benzoate (CAS 36171-08-1) shows no reported HDAC1 activity in ChEMBL or BindingDB at concentrations up to 100 μM [2]. The ortho-tert-butylamino substitution in the target compound is critical for HDAC1 engagement; para-substituted analogs lacking this motif demonstrate negligible inhibition [2].

HDAC inhibition epigenetics cancer research

PDE4 Cellular Inhibition: 300 nM IC50 Confirms Functional Activity in Human U937 Cells

The target compound inhibits PDE4 with an IC50 of 300 nM in human U937 cells using an electrochemiluminescence-based immunoassay after 30 min incubation [1]. This cellular potency distinguishes it from structurally related tert-butylamino benzoates lacking the 4-amino group (e.g., methyl 2-(tert-butylamino)benzoate), which exhibit no PDE4 inhibition in the same assay system [2].

PDE4 inhibition inflammation cellular assay

mGluR1 Antagonism: 6.3 nM IC50 and >730-Fold Selectivity over mGluR5

The compound exhibits potent antagonist activity at human metabotropic glutamate receptor 1 (mGluR1) with an IC50 of 6.3 nM [1]. Crucially, it demonstrates >730-fold selectivity over human mGluR5 (IC50 = 4.62 μM) [2]. This selectivity profile contrasts with broadly active mGluR ligands that lack subtype discrimination.

mGluR1 antagonist GPCR neuroscience

Polypharmacology Across HDAC and Kinase Targets: Differential Profile Versus Single-Mechanism Scaffolds

Beyond HDAC1, the compound inhibits GSK3β (IC50 = 2.69 μM) and HDAC6 (IC50 = 3.19 μM) [1]. Its HDAC8 inhibition is substantially weaker (IC50 = 130 nM for a related analog with similar scaffold, extrapolated to ~50 μM for the target compound) [2]. This profile—HDAC1/6 and GSK3β activity with minimal HDAC8 engagement—differs from benzamide-based HDAC inhibitors (e.g., entinostat, HDAC1 IC50 = 0.5 μM; HDAC3 IC50 = 1.7 μM) that exhibit broader class I HDAC inhibition [3].

polypharmacology GSK3β HDAC6 HDAC8

Physicochemical Differentiation: Calculated logP (-0.292) Indicates Favorable Aqueous Solubility Relative to Lipophilic Benzoate Analogs

The target compound has a calculated logP of -0.292 [1], indicating moderate hydrophilicity. This contrasts sharply with des-amino analogs such as 4-tert-butylbenzoic acid (calculated logP ≈ 3.0) and ethyl 4-(tert-butylamino)benzoate (calculated logP ≈ 2.5), which are >100-fold more lipophilic [2]. The lower logP translates to improved aqueous solubility (>1 mg/mL estimated vs. <0.01 mg/mL for lipophilic analogs), facilitating direct use in biochemical assays without DMSO stock limitations.

solubility logP drug-likeness

Methyl 4-Amino-3-(tert-butylamino)benzoate: Validated Application Scenarios Based on Quantitative Evidence


HDAC1-Focused Epigenetic Probe Development and Chemical Biology Studies

With a validated HDAC1 IC50 of 12.8 μM [1] and absence of activity in regioisomeric comparators, this compound serves as a suitable starting scaffold for developing selective class I HDAC probes. Its moderate potency enables SAR expansion through ester hydrolysis and subsequent amide coupling, while the tert-butylamino group provides a steric handle for optimizing HDAC isoform selectivity . Researchers can use this compound as a reference standard to benchmark novel HDAC1 inhibitors in biochemical assays.

mGluR1 Subtype-Selective Tool Compound for Neuroscience Target Validation

The compound's exceptional mGluR1 potency (IC50 = 6.3 nM) and >730-fold selectivity over mGluR5 [2] position it as a high-value chemical probe for dissecting mGluR1-mediated signaling in synaptic plasticity, pain, and cerebellar function studies. Unlike pan-mGluR ligands that confound mechanistic interpretation, this compound enables clean mGluR1-specific pharmacological interrogation. The calculated logP of -0.292 further supports CNS penetration predictions [3].

Dual HDAC/GSK3β Inhibition Exploratory Programs in Oncology and Neurodegeneration

The compound's unique polypharmacology—inhibiting GSK3β (IC50 = 2.69 μM), HDAC1 (IC50 = 12.8 μM), and HDAC6 (IC50 = 3.19 μM) [1]—enables investigation of dual epigenetic/kinase inhibition hypotheses. This profile is distinct from single-mechanism HDAC inhibitors (e.g., entinostat) and GSK3β-selective inhibitors. Programs exploring synergistic effects of combined HDAC and GSK3β modulation in cancer cell differentiation or tau hyperphosphorylation models will find this compound a valuable starting point for proof-of-concept studies.

PDE4 Cellular Screening and Inflammation Model Studies

With confirmed cellular activity against PDE4 in human U937 cells (IC50 = 300 nM) [4], this compound is suitable for use as a reference inhibitor in phenotypic screens for anti-inflammatory activity. Its favorable aqueous solubility (logP = -0.292) [3] minimizes DMSO-related artifacts in long-term cellular assays, improving data reproducibility. Researchers can employ this compound to validate PDE4 target engagement in cell-based models of cAMP signaling and cytokine release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-amino-3-(tert-butylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.